molecular formula C24H21N3O6S B2810465 Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-07-4

Ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2810465
CAS RN: 851947-07-4
M. Wt: 479.51
InChI Key: OACUDGQBYUHYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrimidothienopyridazine . It has been synthesized for research purposes and is not intended for human or veterinary use. The molecular formula is C24H21N3O6S and the molecular weight is 479.51.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidothienopyridazine moiety . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Physical And Chemical Properties Analysis

The compound appears as brown crystals with a melting point of 125–127 °C . Its IR (KBr, cm −1) values are: 3056 (CH arom), 1658 (C=O), 1519, 1437 (NO 2) .

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyridazine derivatives and related compounds, have been synthesized for various scientific research applications. For example, the synthesis of Pyrrolo[2,3-c]pyridazines and Furo[2,3-c]pyndazines, which involves compounds with structural similarities to the mentioned ethyl ester, has been explored for their unique chemical reactions and potential pharmacological activities (Deeb et al., 1992). This research highlights the interest in such compounds for their versatile chemical properties and potential utility in developing new therapeutic agents.

Pharmacological Activity Screening

Compounds structurally related to the specified ethyl ester have been synthesized and screened for various biological activities. A study on the synthesis of novel heterocyclic compounds related to Pyrrolylthieno[2,3-d]pyrimidines and their potential anticancer activity illustrates the ongoing research into the pharmacological potential of such molecules (Abdel Moneam, 2005). This research suggests that compounds within this chemical class can have significant biological activities, warranting further investigation for drug development.

Antitumor Agents

The synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as potential antitumor agents is another area of application for these compounds. Such studies demonstrate the synthesis and biological evaluation of these compounds against various cancer cell lines, revealing some compounds' promising antitumor effects (Nassar et al., 2015). This underscores the relevance of heterocyclic compounds in developing new cancer therapies.

Antimicrobial and Antioxidant Screening

Further extending the pharmacological potential, some derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. This research area explores the utility of these compounds in combating microbial infections and their potential role in oxidative stress management (Dey et al., 2022). Such studies are crucial for discovering new compounds that can be developed into effective antimicrobial and antioxidant agents.

properties

IUPAC Name

ethyl 5-[(2,4-dimethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-4-33-24(30)20-17-13-34-22(19(17)23(29)27(26-20)14-8-6-5-7-9-14)25-21(28)16-11-10-15(31-2)12-18(16)32-3/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACUDGQBYUHYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.